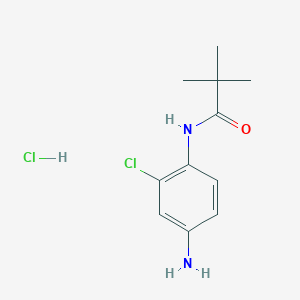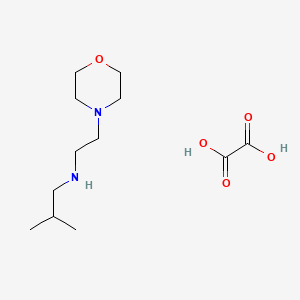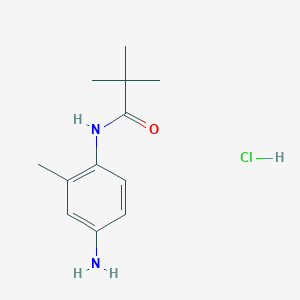
1-(4-Methoxybenzoyl)piperazine trifluoroacetate
説明
“1-(4-Methoxybenzoyl)piperazine trifluoroacetate” is a chemical compound with the CAS Number: 1185479-65-5 . It has a molecular weight of 334.3 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The linear formula of “this compound” is C12 H16 N2 O2 . C2 H F3 O2 . The InChI code for this compound is 1S/C12H16N2O2.C2HF3O2/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14;3-2(4,5)1(6)7/h2-5,13H,6-9H2,1H3;(H,6,7) .科学的研究の応用
Arylpiperazine Derivatives and Metabolism
Arylpiperazine derivatives, including compounds structurally related to 1-(4-Methoxybenzoyl)piperazine trifluoroacetate, have been explored for their clinical applications, primarily in treating depression, psychosis, or anxiety. These compounds undergo extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites have varied effects on serotonin receptor-related activities, with some having affinities for other neurotransmitter receptors. The wide distribution in tissues, including the brain, and the variability in metabolite-to-parent drug ratios among individuals highlight the complexity of their pharmacokinetics and the potential for diverse therapeutic effects (Caccia, 2007).
Therapeutic Applications and Molecular Designs
Piperazine, a core structure in many therapeutic molecules, shows versatility in drug design, offering a wide range of medicinal uses. Its modification can significantly impact the medicinal potential of resultant molecules, including CNS agents, anticancer, cardio-protective agents, antivirals, and anti-inflammatories. This flexibility makes piperazine a valuable building block in the rational design of molecules for treating various diseases (Rathi, Syed, Shin, & Patel, 2016).
CO2 Capture and Conversion
Research has also explored the application of nitrogen-doped porous polymers, possibly incorporating piperazine structures, for CO2 capture and conversion. Such materials are recognized for their energy-efficient and enhanced CO2 separation capabilities, with potential applications in addressing environmental challenges (Mukhtar et al., 2020).
DNA Interaction Studies
The interaction of piperazine derivatives with DNA, as seen in studies of minor groove binders like Hoechst 33258 and its analogues, reveals the importance of these compounds in understanding the molecular basis of DNA recognition and binding. Such studies have implications for drug design and the development of novel therapeutic agents (Issar & Kakkar, 2013).
Safety and Hazards
特性
IUPAC Name |
(4-methoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.C2HF3O2/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14;3-2(4,5)1(6)7/h2-5,13H,6-9H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFUAGZYFLFUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




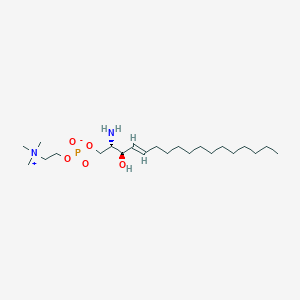

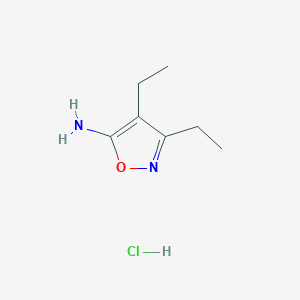
![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B3088611.png)

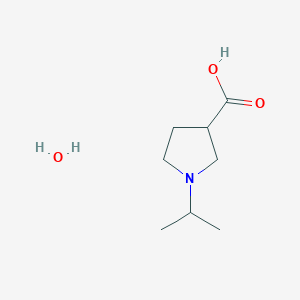
![7-(3-Amino-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B3088626.png)
